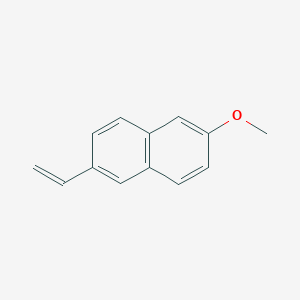
17-Methyl-3-(2,4-cyclopentadien-1-ylidene)-5alpha-androstane-17beta-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17-Methyl-3-(2,4-cyclopentadien-1-ylidene)-5alpha-androstane-17beta-ol is an androstanoid.
Scientific Research Applications
Clinical Applications
Oxymetholone, a derivative of testosterone with a similar structure to 17-Methyl-3-(2,4-cyclopentadien-1-ylidene)-5alpha-androstane-17beta-ol, has been explored for various clinical applications beyond its original FDA approval for treating anemias caused by deficient red cell production. The steroid's anabolic properties have led to studies investigating its potential for treating conditions such as HIV-associated wasting, antithrombin III deficiency, pediatric growth impairment, and damaged myocardium. However, it's important to note that the use of such steroids is closely monitored due to potential hepatotoxicity and other side effects (Pavlatos et al., 2001).
Neuroendocrine Regulation
Androgen metabolites, particularly those similar to 17-Methyl-3-(2,4-cyclopentadien-1-ylidene)-5alpha-androstane-17beta-ol, have been implicated in neuroendocrine regulation. A specific metabolite of dihydrotestosterone, 5alpha-androstane-3beta,17beta-diol, has been shown to modulate the stress response via the hypothalamic-pituitary-adrenal axis. Interestingly, the effects of this metabolite are mediated by estrogen receptors, not androgen receptors, highlighting a complex interplay between androgens and estrogens in brain function (Handa et al., 2008).
Seizure Modulation
Steroid hormones like androgens have been studied for their potential to modulate seizure activities. Androgens, including testosterone and its metabolites similar to 17-Methyl-3-(2,4-cyclopentadien-1-ylidene)-5alpha-androstane-17beta-ol, may exhibit antiseizure effects. The hippocampus, a target for androgen action, is a critical area in this context, and understanding the role of androgens in seizure processes could lead to new therapeutic approaches (Rhodes & Frye, 2004).
Liquid Crystal Research
While not directly related to the compound , research on structurally similar compounds, like various methylene-linked liquid crystal dimers, has contributed to the understanding of the twist-bend nematic phase in liquid crystals. This phase is attributed to the negative bend elastic constant resulting from the bent geometry of the dimers. Such studies aid in advancing the field of liquid crystal technology and its applications in displays and other devices (Henderson & Imrie, 2011).
Dermatological Applications
Fluticasone propionate, a compound structurally related to steroids like 17-Methyl-3-(2,4-cyclopentadien-1-ylidene)-5alpha-androstane-17beta-ol, is a moderate potency corticosteroid used in treating inflammatory dermatoses. Its efficacy and low potential for significant systemic effects have made it a valuable agent in dermatology (Spencer & Wiseman, 1997).
properties
CAS RN |
6952-09-6 |
|---|---|
Product Name |
17-Methyl-3-(2,4-cyclopentadien-1-ylidene)-5alpha-androstane-17beta-ol |
Molecular Formula |
C25H36O |
Molecular Weight |
352.6 g/mol |
IUPAC Name |
(5S,8R,9S,10S,13S,14S,17S)-3-cyclopenta-2,4-dien-1-ylidene-10,13,17-trimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C25H36O/c1-23-13-10-18(17-6-4-5-7-17)16-19(23)8-9-20-21(23)11-14-24(2)22(20)12-15-25(24,3)26/h4-7,19-22,26H,8-16H2,1-3H3/t19-,20+,21-,22-,23-,24-,25-/m0/s1 |
InChI Key |
SIECXYXJFIDLDH-JNFBOQJPSA-N |
Isomeric SMILES |
C[C@]12CCC(=C3C=CC=C3)C[C@@H]1CC[C@@H]4[C@@H]2CC[C@]5([C@H]4CC[C@]5(C)O)C |
SMILES |
CC12CCC(=C3C=CC=C3)CC1CCC4C2CCC5(C4CCC5(C)O)C |
Canonical SMILES |
CC12CCC(=C3C=CC=C3)CC1CCC4C2CCC5(C4CCC5(C)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



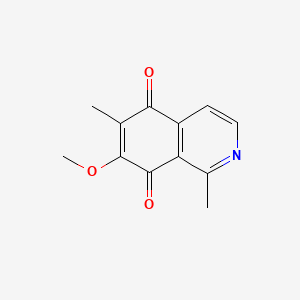
![4-[(4-Methoxyphenyl)hydrazono]-4h-pyrazole-3,5-diamine](/img/structure/B1203375.png)
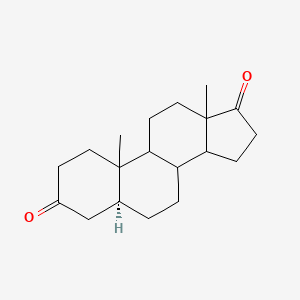
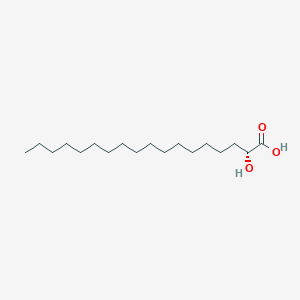
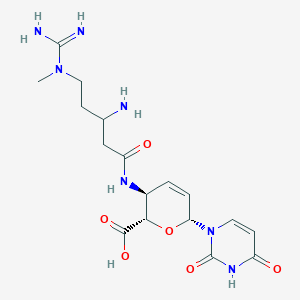

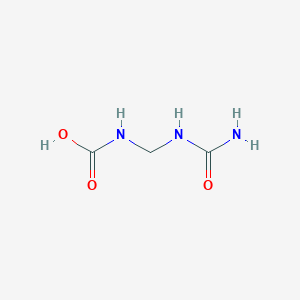
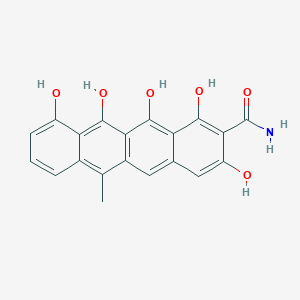
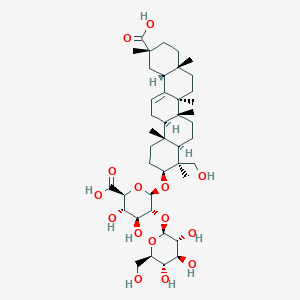
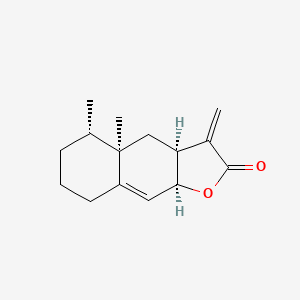
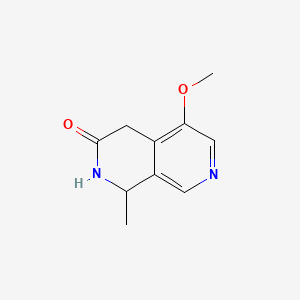
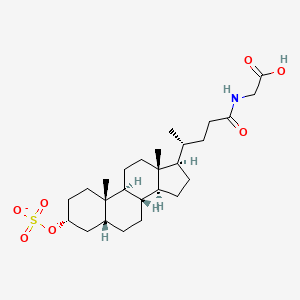
![N-(Tert-butyl)-3,5-dimethyl-N'-[(5-methyl-2,3-dihydro-1,4-benzodioxin-6-YL)carbonyl]benzohydrazide](/img/structure/B1203394.png)
